2-(Thiolan-3-yloxy)pyridine

Description

BenchChem offers high-quality 2-(Thiolan-3-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiolan-3-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

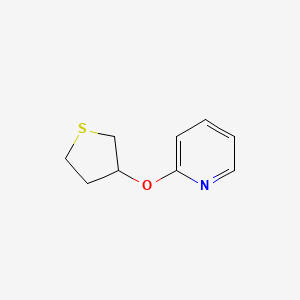

2-(thiolan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBWTFLSCNJZRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action for 2-(Thiolan-3-yloxy)pyridine Derivatives: A Guide to Elucidating Muscarinic Agonist Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive framework for characterizing the mechanism of action of 2-(Thiolan-3-yloxy)pyridine derivatives. Emerging evidence suggests this chemical scaffold acts primarily as agonists at muscarinic acetylcholine receptors (mAChRs), a critical family of G protein-coupled receptors (GPCRs) involved in a vast array of physiological processes. This document details the core molecular interactions, subsequent signaling cascades, and the essential experimental protocols required to fully elucidate their pharmacological profile. We will proceed from identifying the molecular target through radioligand binding assays, to quantifying functional activity via G protein activation assays, and finally to confirming downstream pathway modulation.

Introduction: The Significance of Muscarinic Acetylcholine Receptors

Acetylcholine (ACh) is a fundamental neurotransmitter that exerts its effects through two receptor superfamilies: ionotropic nicotinic receptors and metabotropic muscarinic receptors.[1] Muscarinic acetylcholine receptors (mAChRs) belong to the vast class of G protein-coupled receptors (GPCRs), which are integral membrane proteins characterized by seven transmembrane domains.[2][3] Upon activation by a ligand, such as acetylcholine or a synthetic agonist, the GPCR undergoes a conformational change that triggers intracellular signaling cascades through the activation of heterotrimeric G proteins.[3][4][5]

There are five genetically distinct subtypes of mAChRs, designated M1 through M5, which are expressed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues like smooth muscle and exocrine glands.[6] These subtypes are broadly categorized into two functional families based on their preferential G protein coupling:

-

M1, M3, and M5 Receptors: These receptors primarily couple to the Gαq/11 family of G proteins.[6][7] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors preferentially couple to the Gαi/o family of G proteins.[6][8] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[1]

The diverse expression patterns and distinct signaling pathways of mAChR subtypes make them attractive therapeutic targets for a wide range of disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[1][6] Therefore, a precise understanding of how a novel compound class like the 2-(Thiolan-3-yloxy)pyridine derivatives interacts with these receptors is paramount for drug development.

Part 1: Molecular Target Identification via Radioligand Binding Assays

The foundational step in characterizing any new chemical entity is to identify and quantify its interaction with its molecular target. For 2-(Thiolan-3-yloxy)pyridine derivatives, the hypothesis is that they bind to one or more mAChR subtypes. Competition binding assays are the gold standard for determining the affinity of an unlabeled compound (the "competitor") for a receptor.[9]

Causality of Experimental Choice: This method leverages a radiolabeled ligand (e.g., [³H]N-methylscopolamine, a non-selective muscarinic antagonist) with a known high affinity for the receptor. By introducing the unlabeled test compound across a range of concentrations, we can measure its ability to displace the radioligand. The concentration at which the test compound displaces 50% of the specific binding of the radioligand is its IC50 value. This value, when corrected for the concentration and affinity of the radioligand used, yields the inhibitory constant (Ki), an intrinsic measure of the compound's binding affinity.[10] Performing this assay using membranes from cells selectively expressing each of the five mAChR subtypes allows for the creation of a comprehensive affinity and selectivity profile.[9][11]

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Protocol: Competition Binding Assay for mAChR Subtypes

Objective: To determine the binding affinity (Ki) of a 2-(Thiolan-3-yloxy)pyridine derivative for each of the human M1-M5 receptor subtypes.

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), specific activity ~80 Ci/mmol.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: 2-(Thiolan-3-yloxy)pyridine derivative, 10 mM stock in DMSO.

-

Non-specific control: Atropine, 1 mM stock.

-

96-well deep-well plates and 96-well glass fiber (GF/B) filter plates.

-

Microplate scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute in ice-cold Binding Buffer to a final concentration of 10-20 µg protein per well. Keep on ice.[10]

-

Compound Dilution: Perform a serial dilution of the test compound in Binding Buffer to achieve a range of final assay concentrations (e.g., from 10 pM to 100 µM).

-

Assay Plate Setup: In a 96-well deep-well plate, add reagents in the following order for a final volume of 500 µL:

-

Binding Buffer: To all wells.

-

Test Compound or Controls: 50 µL of serially diluted test compound.

-

For total binding wells: 50 µL of Binding Buffer.

-

For non-specific binding (NSB) wells: 50 µL of atropine (final concentration 10 µM).[11]

-

-

Radioligand: 50 µL of [³H]NMS diluted in Binding Buffer (final concentration ~100-400 pM, near its Kd).[11]

-

Membrane Suspension: Add 400 µL of the diluted membrane suspension to initiate the binding reaction.

-

-

Incubation: Seal the plate and incubate at room temperature for 3 hours with gentle agitation to allow the binding to reach equilibrium.[11]

-

Filtration: Terminate the reaction by rapid vacuum filtration onto a GF/B filter plate using a cell harvester. Wash each well 3-4 times with 500 µL of ice-cold Wash Buffer to separate bound from unbound radioligand.[11]

-

Detection: Dry the filter plate overnight or in an oven at 50°C for 30-60 minutes. Add 40 µL of scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.[10][11]

-

Data Analysis:

-

Calculate the specific binding for each concentration: (Total Binding cpm) - (NSB cpm).

-

Plot specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (one-site competition model) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]NMS used and Kd is its dissociation constant for the specific receptor subtype.[10]

-

Data Presentation: Hypothetical Affinity Profile

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Derivative X | 15.2 | 250.7 | 12.8 | 189.5 | 25.1 |

| Acetylcholine | 2,100 | 1,800 | 1,500 | 900 | 1,600 |

| Atropine | 0.8 | 1.2 | 0.9 | 1.1 | 0.9 |

This table illustrates how results would be presented to show the compound's affinity and selectivity across subtypes.

Part 2: Elucidation of Functional Activity via G Protein Activation Assays

Demonstrating that a compound binds to a receptor is only the first step. The critical next question is whether this binding event leads to a functional response—does it act as an agonist, antagonist, or inverse agonist? The [³⁵S]GTPγS binding assay is a robust functional assay that directly measures the first step in GPCR signal transduction: the activation of the G protein.[12][13]

Causality of Experimental Choice: Upon agonist-induced receptor activation, the associated Gα subunit releases GDP and binds GTP.[14] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit but is resistant to the subunit's intrinsic GTPase activity.[13][14] This resistance leads to the accumulation of [³⁵S]GTPγS-bound Gα subunits, and the resulting radioactivity is directly proportional to the level of G protein activation.[14] By measuring this accumulation at various agonist concentrations, one can generate a dose-response curve to determine the compound's potency (EC50) and efficacy (Emax) relative to a known full agonist like acetylcholine. This assay is invaluable for distinguishing between full agonists, partial agonists, and antagonists.[12][13]

Signaling Diagram: GPCR-G Protein Activation Cycle

Caption: The G protein activation and signaling cycle.

Protocol: [³⁵S]GTPγS Binding Assay

Objective: To quantify the agonist activity (potency and efficacy) of a 2-(Thiolan-3-yloxy)pyridine derivative at a specific mAChR subtype.

Materials:

-

Cell membranes expressing the mAChR subtype of interest (e.g., M1 or M3).

-

[³⁵S]GTPγS, specific activity >1000 Ci/mmol.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[15]

-

Guanosine diphosphate (GDP), 1 mM stock.

-

Test Compound and a full agonist (e.g., Acetylcholine or Carbachol).

-

Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads.

-

96-well microplates.

Procedure:

-

Reagent Preparation:

-

Thaw membranes on ice. Dilute in Assay Buffer to 20-40 µg protein/well. Pre-incubate the diluted membranes with GDP (final concentration 10 µM) for at least 15 minutes on ice to ensure G proteins are in the inactive state.[16]

-

Prepare serial dilutions of the test compound and the reference full agonist in Assay Buffer.

-

Dilute [³⁵S]GTPγS in Assay Buffer to a final concentration of ~0.1-0.3 nM.[16]

-

-

Assay Plate Setup: In a 96-well plate, add the following for a final volume of 200 µL:

-

50 µL of Assay Buffer.

-

50 µL of serially diluted test compound, reference agonist, or buffer (for basal binding).

-

50 µL of the membrane/GDP mixture.

-

50 µL of diluted [³⁵S]GTPγS to initiate the reaction.

-

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes with gentle agitation.[12]

-

SPA Bead Addition & Detection:

-

Add 50 µL of a well-suspended WGA SPA bead slurry (1 mg/well) to each well.[12]

-

Seal the plate and incubate for an additional 60-90 minutes at room temperature to allow the membranes to bind to the beads.

-

Centrifuge the plate at low speed (~500 x g) for 5 minutes to pellet the beads.

-

Count the plate in a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the basal binding (no agonist) from all other values.

-

Plot the stimulated binding against the logarithm of the agonist concentration.

-

Use non-linear regression (sigmoidal dose-response) to calculate the EC50 (potency) and the Emax (maximal effect).

-

Calculate the efficacy of the test compound as a percentage of the maximal effect produced by the reference full agonist (%Emax).

-

Data Presentation: Hypothetical Functional Activity

| Compound | Receptor | EC50 (nM) | Emax (% of Acetylcholine) | Classification |

| Derivative X | M1 | 25.6 | 98% | Full Agonist |

| Derivative Y | M1 | 45.1 | 62% | Partial Agonist |

| Derivative Z | M1 | >10,000 | 0% | Antagonist |

This table provides a clear summary of the functional characteristics of different hypothetical derivatives.

Part 3: Downstream Signaling Pathway Analysis

Confirming that a compound activates G proteins is a crucial step. However, to build a complete picture of its mechanism, it is essential to measure a downstream consequence of that activation. For M1, M3, and M5 receptors that couple to Gαq/11, the canonical downstream event is the activation of PLC and subsequent hydrolysis of PIP2.[7] This can be measured by quantifying the accumulation of the product, inositol phosphates (IPs).

Causality of Experimental Choice: This assay provides a functional readout that is further down the signaling cascade than G protein activation, offering a more integrated view of the cellular response. The experiment is typically performed in whole cells that have been pre-labeled with [³H]myo-inositol, which is incorporated into the membrane phosphoinositide pool, including PIP2.[17] Upon receptor activation, PLC-mediated hydrolysis releases [³H]inositol phosphates into the cytosol. The inclusion of lithium chloride (LiCl) is critical, as it inhibits the enzymes that break down inositol monophosphates, causing the labeled IP products to accumulate, which enhances the signal for detection.[17] The accumulated [³H]IPs are then separated from the membrane components by anion-exchange chromatography and quantified.[18]

Signaling Diagram: Gαq/11-Phosphoinositide Pathway

Caption: The Gαq/11-mediated phosphoinositide signaling cascade.

Protocol: Phosphoinositide Hydrolysis Assay

Objective: To measure the accumulation of inositol phosphates in response to agonist stimulation of a Gq-coupled mAChR.

Materials:

-

Cells expressing the Gq-coupled mAChR of interest (e.g., CHO-M1 cells).

-

Inositol-free DMEM supplemented with 10% dialyzed FBS.

-

[³H]myo-inositol.

-

Stimulation Buffer: Krebs-Henseleit buffer containing 10 mM LiCl.

-

Stop Solution: Ice-cold 0.4 M perchloric acid.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation vials and fluid.

Procedure:

-

Cell Labeling:

-

Plate cells in 24-well plates.

-

When cells reach ~80% confluency, replace the medium with inositol-free DMEM containing [³H]myo-inositol (1-2 µCi/mL).

-

Incubate for 24-48 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.[17]

-

-

Agonist Stimulation:

-

Wash the cells twice with Stimulation Buffer (without LiCl).

-

Pre-incubate the cells with Stimulation Buffer (containing 10 mM LiCl) for 15 minutes at 37°C.

-

Add the 2-(Thiolan-3-yloxy)pyridine derivative or a reference agonist at various concentrations.

-

Incubate for 30-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the buffer and adding 500 µL of ice-cold Stop Solution.

-

Incubate on ice for 30 minutes.

-

Transfer the lysates to microcentrifuge tubes and neutralize with KOH.

-

-

Chromatographic Separation:

-

Prepare columns with Dowex AG1-X8 anion-exchange resin.

-

Apply the neutralized cell lysates to the columns.

-

Wash the columns to remove free [³H]myo-inositol.

-

Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.[18]

-

-

Quantification:

-

Collect the eluate in scintillation vials.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]IPs accumulated (cpm) against the logarithm of the agonist concentration.

-

Use non-linear regression to determine the EC50 and Emax for IP accumulation.

-

Conclusion

The comprehensive characterization of 2-(Thiolan-3-yloxy)pyridine derivatives requires a multi-faceted approach that builds a complete narrative of their mechanism of action. By systematically employing the protocols outlined in this guide—progressing from target binding affinity (Radioligand Binding) to proximal functional activity (GTPγS Binding) and finally to downstream cellular signaling (Phosphoinositide Hydrolysis)—researchers can definitively establish these compounds as muscarinic agonists. The quantitative data derived from these assays will define their potency, efficacy, and subtype selectivity, providing the critical insights necessary for advancing these promising molecules in the drug development pipeline.

References

- Wikipedia. (n.d.). G protein-coupled receptor.

- National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf.

- Wikipedia. (n.d.). Muscarinic acetylcholine receptor.

- Thakur, G. A., et al. (n.d.). Signaling through G protein coupled receptors. PMC - NIH.

- Leach, K., et al. (2021, January 29). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Molecular Neuroscience.

- Kovács, D., et al. (n.d.). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Physiological Society Journal.

- Nathanson, N. M. (n.d.). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS.

- van Koppen, C. J., & Jakobs, K. H. (2003, May 15). Regulation of muscarinic acetylcholine receptor signaling. PubMed.

- Lefkowitz, R. J., & Shenoy, S. K. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research.

- Syeda, T., et al. (2023, July 30). Biochemistry, G Protein Coupled Receptors. NCBI Bookshelf - NIH.

- PDSP. (n.d.). Functional Assays Protocols.

- Jack Westin. (n.d.). G Protein Coupled Receptors - Biosignalling. MCAT Content.

- BenchChem. (n.d.). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011.

- Birdsall, N. J., & Hulme, E. C. (2010, March 15). In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed.

- Creative Bioarray. (n.d.). GTPγS Binding Assay.

- ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [35S]GTPγS-binding....

- ResearchGate. (2010, March 15). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.

- Dashyan, S., et al. (2024, July 15). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Moehle, M. S., et al. (n.d.). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PMC.

- Andre, J., et al. (n.d.). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed.

- Schurmans, S., et al. (n.d.). Assaying Inositol and Phosphoinositide Phosphatase Enzymes. Springer Nature Experiments.

- ResearchGate. (2025, August 10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.

- Huckle, W. R., & Hepler, J. R. (n.d.). phosphoinositide hydrolysis by independent pathways.

- Redfern-Nichols, T., et al. (2025, January 15). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC.

- Balla, T., & Várnai, P. (n.d.). Detection and manipulation of phosphoinositides. PMC.

- Weisman, L. S., et al. (n.d.). Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling. PMC.

- TECOmedical. (n.d.). QUICK GUIDE TO HYDROLYSIS STEPS QUICK GUIDE TO ASSAY STEPS.

Sources

- 1. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 2. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. jackwestin.com [jackwestin.com]

- 6. pnas.org [pnas.org]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 18. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity profile and MSDS for 2-(Thiolan-3-yloxy)pyridine

Toxicological Profiling and Safety Handling of 2-(Thiolan-3-yloxy)pyridine: A Comprehensive Technical Guide

Executive Summary

2-(Thiolan-3-yloxy)pyridine is a highly structured synthetic scaffold integrating a pyridine core with a thiolan-3-yloxy substituent. Widely utilized as a precursor in medicinal chemistry for synthesizing novel heterocyclic compounds, this molecule presents unique toxicological challenges ([Benchchem][ref1])[1]. The dual-pharmacophore nature of the compound requires a rigorous understanding of both pyridine-induced reactive intermediate formation and thiolane-mediated enzymatic inhibition ([PubMed][ref5])[2]. This whitepaper provides an in-depth toxicity profile, Material Safety Data Sheet (MSDS) guidelines, and field-proven experimental methodologies for evaluating its safety in drug development pipelines.

Structural Significance and Physicochemical Properties

The pyridine ring is a privileged scaffold in drug discovery, known for improving aqueous solubility and conferring broad-spectrum therapeutic effects ([Benchchem][ref1])[1]. The incorporation of the thiolane (tetrahydrothiophene) ring introduces a sulfur atom that significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule.

Table 1: Structural & Physicochemical Overview

| Property | Description | Toxicological Implication |

| Chemical Structure | Pyridine ring ether-linked to a thiolane ring | Dual sites for Phase I metabolic oxidation (N- and S-oxidation). |

| Lipophilicity | Moderate to High | Facilitates hepatic uptake and Cytochrome P450 (CYP) interaction. |

| Electronic Profile | Electron-deficient pyridine, electron-rich sulfur | Susceptible to nucleophilic attack and enzymatic S-oxidation. |

Mechanistic Toxicity Profile

Understanding the toxicity of 2-(Thiolan-3-yloxy)pyridine requires deconstructing the metabolic liabilities of its constituent rings.

Pyridine Core Toxicity and Epoxidation

Pyridine derivatives are known to undergo CYP-mediated metabolism, primarily leading to N-oxidation or the formation of highly reactive arene epoxides ([Chemos][ref2])[3]. These epoxides are transient, electrophilic species that can covalently bind to nucleophilic residues on cellular proteins and DNA, leading to idiosyncratic hepatotoxicity and necrotic cell death ([Benchchem][ref1])[1]. Acute exposure to pyridine scaffolds is associated with central nervous system (CNS) depression, severe skin/eye irritation, and systemic toxicity via oral or inhalation routes ([Carl Roth][ref3])[4].

Thiolane Ring Toxicity and LADH Inhibition

The tetrahydrothiophene (thiolane) moiety presents a distinct metabolic liability. Hepatic oxidation of the sulfur atom rapidly generates thiolane 1-oxides (sulfoxides) and subsequently 1,1-dioxides (sulfones) ([Key Organics][ref4])[5]. Crucially, 3-substituted thiolane 1-oxides have been identified as potent, uncompetitive inhibitors of liver alcohol dehydrogenase (LADH) ([PubMed][ref5])[2]. By binding tightly within the hydrophobic substrate-binding pocket of the LADH-NADH complex, these metabolites can severely disrupt endogenous alcohol metabolism, leading to secondary metabolic toxicity ([PubMed][ref7])[6]. Furthermore, acute exposure to thiolane derivatives can cause gastrointestinal irritation, cyanosis, and respiratory tract damage ([Cole-Parmer][ref6])[7].

Fig 1. Phase I metabolic activation pathways of 2-(Thiolan-3-yloxy)pyridine.

Material Safety Data Sheet (MSDS) Summary

Based on the physicochemical hazards of its constituent functional groups, 2-(Thiolan-3-yloxy)pyridine must be handled with strict adherence to the following safety protocols ([Chemos][ref2], [Cole-Parmer][ref6])[3][7].

Table 2: GHS Hazard Classification & Handling Requirements

| Category | Classification / Instruction |

| GHS Hazard Statements | H302 + H312 + H332 : Harmful if swallowed, in contact with skin, or if inhaled. H315 : Causes skin irritation. H319 : Causes serious eye irritation. |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapours. P280 : Wear protective gloves/protective clothing/eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. |

| Personal Protective Equipment | Gloves : Butyl rubber (high organic solvent resistance). Respirator : Half-mask with organic vapor filter (Type A). Eyes : Tightly fitting safety goggles or face shield. |

| First Aid Measures | Inhalation : Move to fresh air; provide artificial respiration if needed. Skin : Wash immediately with plenty of water and soap. Ingestion : Rinse mouth with water (if conscious); do NOT induce vomiting. |

Experimental Methodologies for Toxicity Profiling

To ensure scientific integrity, toxicity assessments must employ self-validating systems. The following protocols are designed to mechanistically evaluate the safety of 2-(Thiolan-3-yloxy)pyridine.

Protocol 1: LC-MS/MS Reactive Metabolite Trapping (Glutathione Trapping)

Causality & Logic : Reactive epoxides generated from the pyridine core are too transient to detect directly. By incubating the compound with human liver microsomes (HLMs) and a vast excess of Glutathione (GSH), we force the electrophilic intermediates to form stable GSH-adducts ([Benchchem][ref1])[1]. The inclusion of a negative control (minus NADPH) ensures that any detected adduct is strictly the result of CYP450-mediated metabolic activation, creating a self-validating assay.

Step-by-Step Methodology :

-

Incubation Setup : Prepare a 200 µL reaction mixture containing 1 mg/mL HLMs, 10 µM 2-(Thiolan-3-yloxy)pyridine, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

-

Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation : Add 1 mM NADPH to initiate CYP450-mediated metabolism. (For the negative control, substitute NADPH with an equal volume of buffer).

-

Metabolic Incubation : Incubate at 37°C for 60 minutes with gentle shaking.

-

Quenching : Terminate the reaction by adding 200 µL of ice-cold acetonitrile (ACN). Causality: Cold ACN instantly denatures CYP enzymes, halting metabolism and precipitating proteins to prevent LC column clogging.

-

Isolation : Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.

-

LC-MS/MS Analysis : Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety of GSH) to selectively identify trapped reactive metabolites.

Fig 2. Self-validating LC-MS/MS workflow for reactive metabolite trapping.

Protocol 2: In Vitro Hepatotoxicity Assessment via 3D HepG2 Spheroids

Causality & Logic : Standard 2D cell cultures rapidly lose their CYP450 expression, rendering them blind to metabolism-induced toxicity. 3D HepG2 spheroids restore in vivo-like metabolic competence and cellular architecture. By measuring ATP levels, we obtain a direct, linear quantification of metabolically active cells, ensuring a trustworthy readout of hepatotoxicity.

Step-by-Step Methodology :

-

Spheroid Generation : Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes to aggregate cells.

-

Maturation : Culture for 72 hours in DMEM supplemented with 10% FBS until compact spheroids form.

-

Compound Dosing : Treat spheroids with serial dilutions of 2-(Thiolan-3-yloxy)pyridine (0.1 µM to 100 µM) for 48 hours. Include 0.1% DMSO as a vehicle control.

-

ATP Quantitation : Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium). Causality: This specialized reagent penetrates the 3D structure to lyse cells and generate a luminescent signal proportional to the ATP present.

-

Readout : Shake the plate for 5 minutes, incubate at room temperature for 25 minutes, and record luminescence. Calculate the IC₅₀ for cell viability.

Conclusion

2-(Thiolan-3-yloxy)pyridine is a potent and versatile scaffold, but its dual-ring system necessitates rigorous safety profiling. By understanding the specific metabolic liabilities—namely pyridine epoxidation and thiolane-mediated LADH inhibition—researchers can implement targeted safety protocols and structural optimizations to mitigate toxicity in drug development pipelines.

References

- Benchchem. "2-(Thiolan-3-yloxy)pyridine-3-carbonitrile | RUO". Source: [Benchchem][ref1]

- Chemos GmbH & Co. KG. "Safety Data Sheet: Pyridine". Source: [Chemos][ref2]

- Carl Roth GmbH + Co. KG. "Safety Data Sheet: Pyridine-D5". Source: [Carl Roth][ref3]

- Key Organics. "Safety Data Sheet: thiolane-1,1-dione". Source:[Key Organics][ref4]

- Chadha, V. K., et al. "Inhibition of liver alcohol dehydrogenase and ethanol metabolism by 3-substituted thiolane 1-oxides". Source: [PubMed / NIH][ref5]

- Cole-Parmer. "Material Safety Data Sheet - Tetrahydrothiophene". Source:[Cole-Parmer][ref6]

- "Flexibility of liver alcohol dehydrogenase in stereoselective binding of 3-butylthiolane 1-oxides".

Sources

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of liver alcohol dehydrogenase and ethanol metabolism by 3-substituted thiolane 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. carlroth.com [carlroth.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Flexibility of liver alcohol dehydrogenase in stereoselective binding of 3-butylthiolane 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2-(Thiolan-3-yloxy)pyridine molecular weight and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiolan-3-yloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight and an estimation of the boiling point for the heterocyclic compound 2-(Thiolan-3-yloxy)pyridine. Given the absence of readily available experimental data for this specific molecule, this document employs a comparative and structure-based approach to derive its key physicochemical properties. This methodology is grounded in established chemical principles and data from analogous structures, offering a robust framework for understanding the behavior of this compound in a research and development setting.

Molecular Structure and Identity

2-(Thiolan-3-yloxy)pyridine is a bifunctional molecule that incorporates a pyridine ring linked via an ether bridge to a saturated sulfur-containing heterocycle, thiolane (also known as tetrahydrothiophene). The pyridine moiety is a common scaffold in pharmaceuticals, often imparting favorable pharmacokinetic properties. The thiolane ring introduces a flexible, non-aromatic, sulfur-containing component that can influence lipophilicity, metabolic stability, and receptor interactions.

The precise connectivity is critical: the pyridine ring is substituted at the 2-position with an oxygen atom, which is, in turn, bonded to the 3-position of the thiolane ring.

Caption: Logic flow for boiling point estimation of 2-(Thiolan-3-yloxy)pyridine.

Comparative Data:

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Structural Relevance |

| Pyridine | 79.10 | 115.2 [1][2][3][4] | Core aromatic heterocycle |

| Tetrahydrothiophene (Thiolane) | 88.17 | 121.1 [5][6][7][8] | Saturated sulfur heterocycle |

| 2-Methoxypyridine | 109.13 | 142-144 [9][10][11][12] | Simplest 2-alkoxypyridine analog |

| 2-Ethoxypyridine | 123.16 | 157 | Analog with a larger alkoxy group |

| 2-(Thiolan-3-yloxy)pyridine | 181.25 | Estimated > 200 | Target Molecule |

Analysis and Justification for Estimation:

-

Effect of Molecular Weight: There is a clear trend of increasing boiling point with increasing molecular weight among the analogous alkoxy-pyridines. Moving from 2-methoxypyridine (109.13 g/mol ) to 2-ethoxypyridine (123.16 g/mol ) results in a boiling point increase of approximately 13-15 °C. 2-(Thiolan-3-yloxy)pyridine has a substantially larger molecular weight (181.25 g/mol ), which will lead to stronger van der Waals forces and, consequently, a significantly higher boiling point.

-

Influence of the Thiolane Substituent: The thiolane group is considerably larger and more complex than a simple ethyl group. This bulky, flexible, five-membered ring increases the molecule's surface area, further enhancing intermolecular attractions.

-

Polarity: The molecule contains polar C-O, C-N, and C-S bonds, as well as a nitrogen lone pair, leading to a significant dipole moment. This will result in strong dipole-dipole interactions, contributing to a higher boiling point than non-polar compounds of similar molecular weight.

Estimated Boiling Point: Based on the substantial increase in molecular weight compared to 2-ethoxypyridine, the boiling point of 2-(Thiolan-3-yloxy)pyridine is estimated to be in the range of 220-240 °C at atmospheric pressure. This estimation reflects the expected contributions from increased mass and surface area.

Protocol for Experimental Boiling Point Determination

To validate the estimated boiling point, a standard laboratory procedure for its determination would be required. The following outlines a general method suitable for a novel compound with an expected high boiling point, ensuring a self-validating and accurate measurement.

Objective: To determine the boiling point of 2-(Thiolan-3-yloxy)pyridine at atmospheric pressure using the distillation method.

Materials:

-

Sample of 2-(Thiolan-3-yloxy)pyridine (purity >98%)

-

Round-bottom flask (10-25 mL)

-

Distillation head with thermometer adapter

-

Calibrated thermometer (-10 to 360 °C)

-

Condenser (Liebig or Graham)

-

Receiving flask

-

Heating mantle with a stirrer

-

Boiling chips or magnetic stir bar

-

Inert gas source (e.g., Nitrogen or Argon) for sensitive compounds

-

Laboratory glassware and clamps

Procedure:

-

Apparatus Setup: Assemble a standard simple distillation apparatus. Place 3-5 mL of the 2-(Thiolan-3-yloxy)pyridine sample and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Begin heating the flask gently using the heating mantle. Stir the liquid continuously to ensure smooth boiling.

-

Observation: Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will plateau as the vapor condenses on the thermometer bulb and drips into the condenser.

-

Boiling Point Reading: Record the temperature at which a steady distillation rate is achieved (i.e., when the temperature remains constant as the condensate is collected). This constant temperature is the boiling point.

-

Pressure Correction (if necessary): Record the atmospheric pressure at the time of the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be applied using a nomograph or the Clausius-Clapeyron relation.

-

Safety Precautions: The procedure should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn. Given the sulfur and pyridine moieties, the compound may have an unpleasant odor and unknown toxicity.

Summary of Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C₉H₁₁NOS | Derived from Structure |

| Molecular Weight | 181.25 g/mol | Calculated |

| Boiling Point | ~220-240 °C | Estimated |

| Physical State at STP | Liquid (Predicted) | Based on Estimated BP |

References

- 2-methoxypyridine, 1628-89-3. The Good Scents Company. [URL: https://www.thegoodscentscompany.

- Pyridine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyridine]

- 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport. [URL: Not available]

- Pyridine. American Chemical Society. [URL: https://www.acs.org/content/acs/en/molecule-of-the-week/archive/p/pyridine.html]

- Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ci00041a011]

- Properties of Pyridine – C5H5N. BYJU'S. [URL: https://byjus.com/chemistry/pyridine/]

- Tetrahydrothiophene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1127]

- Pyridine CAS#: 110-86-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710488.htm]

- Tetrahydrothiophene. Chem-Impex. [URL: https://www.chemimpex.com/products/01502]

- Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/prediction-of-normal-boiling-points-of-hydrocarbons-using-simple-molecular-properties-2161-0398-1000171.pdf]

- Tetrahydrothiophene. Wintzell & Fried. [URL: https://wintzell.se/en/products/gas-odorants/tetrahydrothiophene/]

- Pyridine. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=110-86-1]

- Tetrahydrothiophene. Gasmet. [URL: https://www.gasmet.com.hk/zh_TW/spectrum-library/tetrahydrothiophene/]

- 2-methoxypyridine. Stenutz. [URL: https://www.stenutz.eu/chem/solv632.php]

- Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ci970238d]

- C9H11NO. Wikipedia. [URL: https://en.wikipedia.org/wiki/C9H11NO]

- Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. [URL: Not available]

- Prediction of boiling points of organic compounds by QSPR tools. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23727221/]

- 2-Methoxypyridine | 1628-89-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8704689.htm]

- 2-Methoxypyridine 98 1628-89-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m25406]

- Tetrahydrothiophene CAS#: 110-01-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8854060.htm]

- C9H11NO - 維基百科,自由的百科全書. [URL: https://zh.wikipedia.org/zh-tw/C9H11NO]

- Cathinone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62258]

- C9H11NO propriétés. [URL: Not available]

- Molecular weight of C9H11No. Convert Units. [URL: https://www.convertunits.com/molarmass/C9H11No]

- 2-Ethoxypyridine-3-boronic acid, 98% 5 g. Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- 2-Ethoxypyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84499]

- 2-Ethoxypyridine | 14529-53-4. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/APAC/en/p/E0870]

- 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile|RUO. Benchchem. [URL: https://www.benchchem.com/product/b5087]

- 2-Ethoxypyridine-3-boronic acid, 98% 1 g. Thermo Scientific Chemicals. [URL: https://www.thermofisher.com/tw/zt/product/H50143.01]

- 2-ethoxypyridine. Stenutz. [URL: https://www.stenutz.eu/chem/solv634.php]

- 3-(Thiolan-2-ylmethyl)pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/173139150]

- Pyridine = 99 110-86-1. [URL: Not available]

- 3-Bromo-2-(thiolan-3-yloxy)pyridine. [URL: Not available]

- 2-Mercaptopyridine. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Mercaptopyridine]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. byjus.com [byjus.com]

- 4. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 5. Tetrahydrothiophene | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. gasmet.com [gasmet.com]

- 8. Tetrahydrothiophene CAS#: 110-01-0 [m.chemicalbook.com]

- 9. 2-methoxypyridine, 1628-89-3 [thegoodscentscompany.com]

- 10. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 12. 2-甲氧基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

Comprehensive Pharmacokinetics of 2-(Thiolan-3-yloxy)pyridine Compounds: A Technical Guide for Drug Development

Executive Summary

The 2-(thiolan-3-yloxy)pyridine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By bridging a basic, water-soluble pyridine ring with a lipophilic, sulfur-containing thiolane (tetrahydrothiophene) ring via an ether linkage, this structural motif is increasingly utilized in the design of CNS-active agents, antimicrobials, and kinase inhibitors[1]. However, the unique physicochemical properties of this scaffold present distinct pharmacokinetic (PK) challenges—most notably, the rapid and complex oxidative metabolism of the thiolane sulfur atom[2].

This whitepaper provides an in-depth, mechanistically grounded analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(thiolan-3-yloxy)pyridine derivatives, equipping drug development professionals with the protocols and insights necessary to optimize this class of compounds.

Structural Determinants of Pharmacokinetics

The PK profile of any 2-(thiolan-3-yloxy)pyridine derivative is dictated by the interplay of its three core structural components. Understanding the causality behind these physicochemical properties is the first step in rational drug design.

-

The Pyridine Core: Pyridine is a weak base (pKa ~5.2 for the unsubstituted ring). At the acidic pH of the stomach (pH ~1.5), the pyridine nitrogen is protonated, facilitating rapid dissolution of the drug as a salt. At physiological pH (7.4), the molecule is predominantly unionized, driving lipophilic membrane permeation[3].

-

The Ether Linkage (-O-): The ether oxygen acts as a flexible hinge and a hydrogen bond acceptor. While it improves target binding affinity, it introduces a metabolic liability, serving as a site for Cytochrome P450 (CYP)-mediated O-dealkylation[3].

-

The Thiolane (Tetrahydrothiophene) Ring: This saturated, five-membered sulfur heterocycle significantly increases the overall lipophilicity of the molecule (contributing ~1.5 to the LogP)[4]. While this aids in passive transcellular absorption, the sulfur atom possesses two lone pairs of electrons, making it highly susceptible to electrophilic attack and rapid first-pass metabolism[2].

Table 1: Physicochemical and Pharmacokinetic Determinants

| Structural Feature | Primary PK Influence | Causality / Mechanism |

| Pyridine Nitrogen | Dissolution & Absorption | Protonation at low pH enhances aqueous solubility; unionized state at pH 7.4 drives membrane partitioning. |

| Thiolane Sulfur | First-Pass Metabolism | Electron lone pairs act as nucleophiles, undergoing rapid S-oxidation by CYPs and FMOs. |

| Ether Oxygen | Clearance Pathway | Susceptible to oxidative cleavage (O-dealkylation), yielding highly polar pyridinol fragments. |

| Overall Scaffold | Volume of Distribution ( Vd ) | High lipophilicity drives extensive tissue partitioning and potential Blood-Brain Barrier (BBB) penetrance. |

Absorption and Distribution (A&D)

Intestinal Absorption

Compounds containing the 2-(thiolan-3-yloxy)pyridine scaffold typically exhibit excellent oral bioavailability. The lipophilicity imparted by the thiolane ring drives high passive transcellular permeability across the intestinal epithelium. Because these molecules lack excessive hydrogen bond donors (HBD ≤ 1, depending on substituents), they rarely violate Lipinski's Rule of Five, ensuring favorable gastrointestinal absorption.

Tissue Distribution and BBB Penetrance

Pyridyl ethers generally exhibit extensive tissue distribution[5]. For neurotherapeutic indications (such as neuronal nicotinic acetylcholine receptor ligands), the 2-(thiolan-3-yloxy)pyridine scaffold is highly advantageous. The combination of the lipophilic thiolane ring and the basic pyridine nitrogen allows these compounds to readily cross the Blood-Brain Barrier (BBB) via passive diffusion, achieving high brain-to-plasma ratios[5].

Metabolic Profiling: The Sulfur Liability

The defining pharmacokinetic characteristic of the 2-(thiolan-3-yloxy)pyridine scaffold is its complex metabolic profile. The primary clearance mechanism is not renal excretion of the parent drug, but rather extensive hepatic biotransformation.

S-Oxidation (The Dominant Pathway)

The sulfur atom in the thiolane ring is the primary site of metabolism. It undergoes rapid, sequential oxidation mediated by Cytochrome P450 enzymes (predominantly CYP3A4) and Flavin-containing Monooxygenases (FMOs):

-

Sulfoxide Formation: The initial oxidation converts the thiolane ring to a thiolane-1-oxide (sulfoxide)[2]. This reaction occurs with relatively low activation energy.

-

Sulfone Formation: Further oxidation of the sulfoxide yields the highly polar thiolane-1,1-dioxide (sulfone)[2].

Causality: The conversion from a lipophilic sulfide to a highly polar sulfone drastically reduces the molecule's LogD. This metabolic shift terminates the compound's ability to cross lipid membranes (like the BBB) and flags the metabolite for rapid renal clearance.

Secondary Pathways

-

O-Dealkylation: CYP2D6 and CYP3A4 can oxidatively cleave the ether bond, releasing 2-pyridinol and a reactive thiolane fragment[3].

-

N-Oxidation: The pyridine nitrogen can undergo N-oxidation, though this is usually a minor pathway compared to S-oxidation.

Caption: Primary and secondary metabolic pathways of 2-(Thiolan-3-yloxy)pyridine compounds.

Excretion and Clearance

Due to the extensive hepatic metabolism, the parent 2-(thiolan-3-yloxy)pyridine compound is rarely found intact in urine. Instead, excretion is dominated by the renal clearance of the sulfoxide and sulfone metabolites. The addition of the oxygen atoms during S-oxidation increases the topological polar surface area (TPSA) and aqueous solubility of the metabolites, preventing their reabsorption in the renal tubules and facilitating rapid elimination via urine.

Table 2: Representative In Vivo PK Parameters (Mouse Model, 10 mg/kg PO)

(Note: Values represent generalized parameters for the unsubstituted scaffold to illustrate typical PK behavior).

| Parameter | Value Range | Interpretation |

| Tmax | 0.5 - 1.5 hours | Rapid absorption due to optimal lipophilicity. |

| Cmax | 400 - 800 ng/mL | Moderate peak concentration; subject to first-pass effect. |

| t1/2 | 1.5 - 3.0 hours | Short to moderate half-life driven by rapid S-oxidation. |

| Bioavailability (F%) | 30% - 50% | Limited by hepatic first-pass metabolism of the thiolane ring. |

| Clearance ( CL ) | 25 - 45 mL/min/kg | Moderate-to-high clearance, predominantly hepatic. |

Experimental Methodologies & Protocols

To accurately assess the PK liabilities of this scaffold, researchers must employ robust, self-validating in vitro assays. The following protocols are specifically optimized for sulfur-containing heterocyclic ethers.

Protocol 1: In Vitro Microsomal Stability and S-Oxidation Tracking

Rationale: Standard microsomal stability assays often miss transient sulfoxide intermediates. This protocol is optimized with rapid quenching to capture reactive sulfur species and determine intrinsic clearance ( CLint ).

-

Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Pre-incubation: Mix HLMs (final protein concentration 0.5 mg/mL) with the 2-(thiolan-3-yloxy)pyridine test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Causality: NADPH is the obligate electron donor required for CYP450-mediated S-oxidation and O-dealkylation. Without it, the reaction will not proceed, serving as a negative control.

-

-

Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), remove a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Causality: Ice-cold acetonitrile instantly denatures microsomal proteins, halting enzymatic activity and preserving the transient sulfoxide metabolites from spontaneous degradation.

-

-

Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant for LC-MS/MS analysis. Monitor the parent mass [M+H]+ to calculate clearance, and specifically scan for +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts to quantify metabolite formation.

Caption: In vitro microsomal stability and metabolite tracking workflow.

Protocol 2: Caco-2 Permeability Assay for Ether Scaffolds

Rationale: To assess intestinal absorption, predict oral bioavailability, and determine if the compound is a substrate for active efflux transporters.

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 , ensuring tight junction integrity.

-

Dosing: Add the test compound (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, and separately to the basolateral (B) chamber for B-to-A transport.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2 hours.

-

Sampling: Collect 50 µL samples from the receiver chambers at 60 and 120 minutes, replacing the volume with fresh buffer.

-

Analysis & Calculation: Quantify compound concentration via LC-MS/MS and calculate the apparent permeability coefficient ( Papp ).

-

Causality: Calculate the Efflux Ratio ( ER=Papp(B−to−A)/Papp(A−to−B) ). An ER>2.0 indicates that the highly lipophilic 2-(thiolan-3-yloxy)pyridine compound is likely being recognized and expelled by P-glycoprotein (P-gp) efflux pumps, which will severely limit its in vivo oral bioavailability and BBB penetrance.

-

Conclusion and Future Perspectives

The 2-(thiolan-3-yloxy)pyridine scaffold is a powerful tool in drug discovery, offering excellent membrane permeability and target engagement capabilities. However, the inherent metabolic instability of the thiolane sulfur atom requires careful structural optimization. Future Structure-Activity Relationship (SAR) campaigns should focus on steric shielding of the sulfur atom (e.g., via alpha-methylation) or the introduction of electron-withdrawing groups on the pyridine ring to modulate the electron density of the ether linkage, thereby reducing the rate of S-oxidation and O-dealkylation to achieve a superior pharmacokinetic profile.

References

- Benchchem: 2-(Thiolan-3-yloxy)

- Structure−Activity Studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089)

- Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP)

- [125/123I] 5-Iodo-3-pyridyl Ethers.

- Buy Tetrahydrothiophene | 110-01-0 (Metabolism and Oxidation Pathways)

- Source: PubChem (NIH)

- Tetrahydrothiophene Research Chemical (Oxidation to Sulfolane)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy Tetrahydrothiophene | 110-01-0 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrahydrothiophene | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [125/123I] 5-Iodo-3-pyridyl ethers. syntheses and binding to neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of 2-(Thiolan-3-yloxy)pyridine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug design.[3][4] The 2-(Thiolan-3-yloxy)pyridine scaffold represents a novel chemical space with potential therapeutic applications. The incorporation of a thiolan-3-yloxy moiety at the 2-position of the pyridine ring introduces a unique three-dimensional structure and potential new interaction points with biological targets. Based on structural similarities to known pharmacophores, a primary hypothesis is the interaction of these analogs with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels implicated in a wide range of neurological and inflammatory disorders.[5][6][7] Specifically, the α7 nAChR subtype is a particularly attractive target due to its role in cognitive function and inflammation.[8][9]

This in-depth technical guide provides a comprehensive framework for the in vitro evaluation of 2-(Thiolan-3-yloxy)pyridine analogs, with a strategic focus on their potential as nAChR modulators. As Senior Application Scientist, the following sections will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind each step, ensuring a robust and logically sound evaluation cascade.

The Strategic Evaluation Cascade: From Binding to Function and Safety

A hierarchical approach is essential for the efficient and informative in vitro characterization of a novel compound series. This guide proposes a three-tiered strategy:

-

Tier 1: Primary Screening - Target Engagement: The initial step is to ascertain whether the 2-(Thiolan-3-yloxy)pyridine analogs physically interact with the primary hypothesized target, the nAChRs. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of binding affinity (Kᵢ).

-

Tier 2: Functional Characterization - Elucidating the Mode of Action: Once binding is confirmed, the functional consequence of this interaction must be determined. Is the compound an agonist, an antagonist, or an allosteric modulator? Functional assays, such as calcium imaging and electrophysiology, are employed to answer these critical questions.

-

Tier 3: Early Safety Assessment - Profiling for Cytotoxicity: In parallel with functional characterization, it is crucial to assess the general cytotoxicity of the analogs. This ensures that the observed biological effects are target-specific and not a result of cellular toxicity.

Figure 1: The strategic in vitro evaluation cascade for 2-(Thiolan-3-yloxy)pyridine analogs.

Tier 1: Radioligand Binding Assays for nAChR Subtypes

Causality Behind Experimental Choices: Radioligand binding assays provide the most direct evidence of a compound's interaction with a receptor. The choice of radioligand and tissue/cell preparation is critical for targeting specific nAChR subtypes. For this analog series, we will focus on the two most abundant CNS subtypes: α4β2 and α7.[10][11]

-

For α4β2 nAChRs: [³H]Cytisine is a suitable radioligand.[10]

-

For α7 nAChRs: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA) are selective radioligands.[12][13]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., hippocampus for high α7 expression, thalamus for high α4β2 expression) or membranes from cell lines stably expressing the desired human nAChR subtype (e.g., HEK293 cells) in ice-cold buffer.[14][15]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[14]

-

Centrifuge the supernatant at high speed to pellet the membranes.[14]

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[14]

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

Membrane preparation.

-

A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).

-

Increasing concentrations of the 2-(Thiolan-3-yloxy)pyridine analog (test compound).

-

-

Controls:

-

Total binding: Radioligand and membranes only.

-

Non-specific binding: Radioligand, membranes, and a high concentration of a known competing ligand (e.g., nicotine for α4β2, SSR180711 for α7).[15]

-

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[15]

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.[14]

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific radioligand binding).[16][17]

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[18]

-

Data Presentation:

| Analog ID | α7 nAChR Kᵢ (nM) | α4β2 nAChR Kᵢ (nM) | Selectivity (α4β2/α7) |

| TPY-001 | |||

| TPY-002 | |||

| TPY-003 |

Tier 2: Functional Characterization

Calcium Imaging Assays: A High-Throughput Functional Screen

Causality Behind Experimental Choices: α7 nAChRs are highly permeable to calcium ions (Ca²⁺).[11][19] Agonist activation of these receptors leads to a rapid influx of extracellular Ca²⁺, which can be detected using fluorescent Ca²⁺ indicators. This forms the basis of a robust and high-throughput functional assay. Cell lines such as HEK-293 or SH-SY5Y, engineered to stably express the human α7 nAChR, are ideal for this purpose.[19][20] A significant challenge with α7 nAChRs is their rapid desensitization.[11] To overcome this and amplify the signal, a positive allosteric modulator (PAM), such as PNU-120596, is often co-applied.[21]

Experimental Protocol: Fluo-4 Calcium Imaging Assay

-

Cell Preparation:

-

Plate HEK-293 cells stably expressing the human α7 nAChR in 96-well black-walled, clear-bottom plates.

-

Allow cells to adhere and grow to an appropriate confluency.

-

-

Dye Loading:

-

Aspirate the culture medium and load the cells with a Ca²⁺-sensitive dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[19][22]

-

Incubate for 30-60 minutes at 37°C to allow for dye de-esterification and intracellular accumulation.[19]

-

Wash the cells to remove excess extracellular dye.

-

-

Compound Addition and Signal Detection:

-

Utilize a fluorescence imaging plate reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging.

-

Establish a baseline fluorescence reading.

-

Add increasing concentrations of the 2-(Thiolan-3-yloxy)pyridine analog (for agonist testing) or a fixed concentration of a known agonist (e.g., acetylcholine) after pre-incubation with the analog (for antagonist testing).

-

Continuously record the fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the change in fluorescence from baseline (ΔF/F₀).

-

For agonist activity, plot the peak fluorescence response against the logarithm of the analog concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and Eₘₐₓ (the maximal efficacy relative to a full agonist).[12][23]

-

For antagonist activity, plot the inhibition of the agonist response against the logarithm of the analog concentration to determine the IC₅₀.[16]

-

Figure 2: Workflow for the Fluo-4 calcium imaging assay.

Two-Electrode Voltage Clamp (TEVC): The Gold Standard for Ion Channel Electrophysiology

Causality Behind Experimental Choices: TEVC in Xenopus laevis oocytes is a powerful technique to directly measure the ion current flowing through the receptor channel upon ligand binding.[24][25] This provides a more detailed characterization of the analog's functional properties, including potency (EC₅₀), efficacy (Eₘₐₓ), and kinetics of activation and desensitization, compared to fluorescence-based assays.[4][9]

Experimental Protocol: TEVC in Xenopus Oocytes

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the human α7 nAChR subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.[26]

-

-

Electrophysiological Recording:

-

Compound Application:

-

Apply a known agonist (e.g., acetylcholine) to elicit a control current response.

-

After a washout period, apply increasing concentrations of the 2-(Thiolan-3-yloxy)pyridine analog to the oocyte and record the evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current at each concentration.

-

Normalize the responses to the maximal response of a full agonist.

-

Plot the normalized current against the logarithm of the analog concentration and fit to the Hill equation to determine the EC₅₀ and Hill slope.[26]

-

Efficacy (Eₘₐₓ) is determined by comparing the maximal current evoked by the analog to that of a full agonist.[12]

-

Data Presentation:

| Analog ID | Calcium Imaging EC₅₀ (nM) | TEVC EC₅₀ (nM) | TEVC Eₘₐₓ (% of ACh) |

| TPY-001 | |||

| TPY-002 | |||

| TPY-003 |

Tier 3: Early Safety Assessment - Cell Viability Assays

Causality Behind Experimental Choices: It is imperative to distinguish between selective pharmacological activity and non-specific cytotoxicity. The MTT and MTS assays are colorimetric methods that measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[3][29][30] These assays are rapid, reliable, and suitable for a high-throughput format.[31] They should be performed on the same cell line used for the functional assays (e.g., HEK-293) to ensure the relevance of the cytotoxicity data.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[3]

-

Compound Treatment: Treat the cells with a range of concentrations of the 2-(Thiolan-3-yloxy)pyridine analogs for a specified duration (e.g., 24, 48, or 72 hours).[30]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[31] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][30]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.[31]

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.[3]

-

Plot the percentage of viability against the logarithm of the analog concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

-

Figure 3: Principle of the MTT cell viability assay.

Conclusion: A Pathway to Lead Candidate Selection

This technical guide outlines a rigorous and logical pathway for the comprehensive in vitro evaluation of 2-(Thiolan-3-yloxy)pyridine analogs, with a primary focus on their potential as nAChR modulators. By systematically assessing target binding, functional activity, and early safety, researchers can efficiently identify promising lead candidates for further development. The integration of binding assays, high-throughput functional screens, detailed electrophysiological characterization, and essential cytotoxicity profiling provides a self-validating system for decision-making in the drug discovery process. The data generated from this cascade will enable a clear understanding of the structure-activity relationships within the analog series and pave the way for the optimization of potent, selective, and safe therapeutic agents.

References

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- Feuerbach, D., et al. (2007). JN403, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist. Neuroscience Letters, 416(2), 154-159.

- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Taylor & Francis. (n.d.). MTS assay – Knowledge and References. Retrieved from [Link]

- Feuerbach, D., et al. (2007). JN403, in vitro characterization of a novel selective nicotinic acetylcholine receptor alpha7 selective agonist. Neuroscience Letters, 416(2), 154-159.

-

Siena Biotech S.p.A. (2012). Discovery of a Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonist Series and Characterization of the Potent, Selective, and Orally Efficacious Agonist 5-(4-Acetyl[3][29]diazepan-1-yl)pentanoic Acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] Amide (SEN15924, WAY-361789). Journal of Medicinal Chemistry, 55(8), 3946-3959.

- Yu, L. F., et al. (2015). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica, 36(7), 793-803.

- Mukherjee, J., et al. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. Molecules, 28(24), 8168.

- Yakel, J. L., et al. (2012). Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices. Frontiers in Pharmacology, 3, 19.

- Wang, Y., et al. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Oncology Letters, 12(3), 2149-2153.

- McIntosh, J. M., et al. (2007). Identification of a novel class of nicotinic receptor antagonists: Dimeric conotoxins VxXIIA, VxXIIB, and VxXIIC from Conus vexillum. Journal of Biological Chemistry, 282(41), 30109-30117.

-

PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

-

Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Retrieved from [Link]

- Zhang, M. R., et al. (2013). An Experimental Study on I-CHIBA-1001: A Radioligand for a7 Nicotinic Acetylcholine Receptors. PLoS ONE, 8(7), e70188.

- Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 89(1), 1-13.

- Williamson, S. M., et al. (2013). Two-electrode voltage clamp electrophysiological experiments on Xenopus oocytes. PLoS ONE, 8(2), e56443.

- Al-Humol, D., et al. (2015). Detection of an α7 calcium current in the growth cone. Journal of Neuroscience, 35(1), 273-289.

- Sego, C., et al. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of Visualized Experiments, (100), e52730.

- Schwarz, W., & Rettinger, J. (2014). Two-electrode voltage-clamp (TEVC).

- Li, M., & Lester, H. A. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89.

-

CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

-

Bio-Rad. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

- Frohlich, K. M., et al. (2016). The twin drug approach for novel nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 24(16), 3624-3635.

-

CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

- Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983.

- De Amici, M., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813.

- Gotti, C., & Clementi, F. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2569.

-

Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. MTT assay overview | Abcam [abcam.com]

- 2. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants | PLOS One [journals.plos.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The twin drug approach for novel nicotinic acetylcholine receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. JN403, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor | MDPI [mdpi.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. clyte.tech [clyte.tech]

- 17. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 18. promegaconnections.com [promegaconnections.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 23. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. plos.figshare.com [plos.figshare.com]

- 27. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 28. researchgate.net [researchgate.net]

- 29. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]

- 30. taylorandfrancis.com [taylorandfrancis.com]

- 31. broadpharm.com [broadpharm.com]

Electronic properties of 2-(Thiolan-3-yloxy)pyridine

An In-Depth Technical Guide to the Electronic Properties of 2-(Thiolan-3-yloxy)pyridine

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the electronic properties of 2-(Thiolan-3-yloxy)pyridine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document serves as a predictive guide and a procedural roadmap for researchers. We will dissect the molecule into its constituent functional groups—the pyridine ring and the thiolan-3-yloxy substituent—to forecast its electronic behavior. This guide details both state-of-the-art computational modeling techniques and robust experimental protocols necessary for a thorough investigation. Our approach is designed to empower researchers in drug development and materials science with the foundational knowledge and practical methodologies to fully characterize this and similar heterocyclic compounds.

Introduction: A Molecule of Untapped Potential

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its role in a vast array of pharmaceuticals and functional organic materials. Its electronic structure, characterized by an electron-deficient aromatic ring due to the electronegative nitrogen atom, makes it a versatile platform for chemical modification. The introduction of a 2-alkoxy or 2-thioalkoxy substituent can significantly modulate these properties. This guide focuses on 2-(Thiolan-3-yloxy)pyridine, a molecule that combines the pyridine core with a saturated sulfur-containing heterocycle through an ether linkage. While specific experimental data for this compound is scarce, its structural motifs suggest intriguing electronic characteristics that warrant a detailed exploration for applications in drug design and organic electronics.